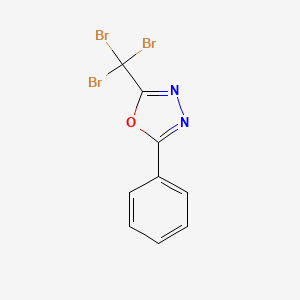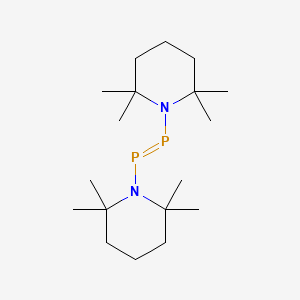
Piperidine, 1,1'-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- is a compound known for its unique structural and chemical properties It is characterized by the presence of two piperidine rings connected by a diphosphene linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- typically involves the reaction of (2-btmsa)Ti(Cp)2 with (tmp)PCl2 in tetrahydrofuran (THF). The reaction mixture is stirred for 12 hours, during which the color changes from green to red. The THF is then removed under vacuum, and the residue is extracted with n-hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the piperidine rings or the diphosphene linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- involves its interaction with molecular targets through its diphosphene linkage and piperidine rings. These interactions can influence various biochemical pathways, making it a versatile compound for research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a hindered amine light stabilizer (HALS).
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of advanced materials.
Uniqueness
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- stands out due to its diphosphene linkage, which imparts unique chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specialized applications in chemistry and materials science.
Propriétés
Numéro CAS |
91160-69-9 |
|---|---|
Formule moléculaire |
C18H36N2P2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl)-(2,2,6,6-tetramethylpiperidin-1-yl)phosphanylidenephosphane |
InChI |
InChI=1S/C18H36N2P2/c1-15(2)11-9-12-16(3,4)19(15)21-22-20-17(5,6)13-10-14-18(20,7)8/h9-14H2,1-8H3 |
Clé InChI |
NUVIFEBHISNCRP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1P=PN2C(CCCC2(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


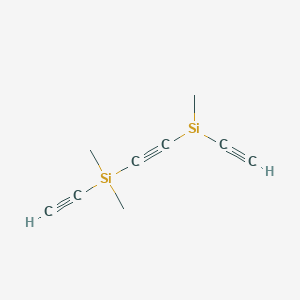

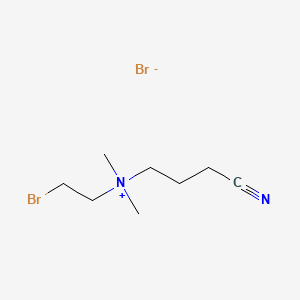
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)

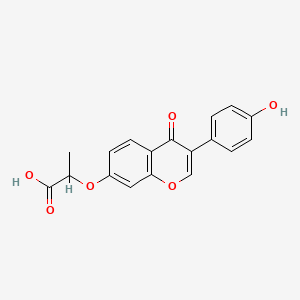
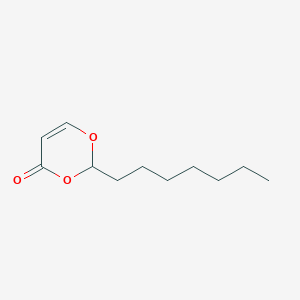
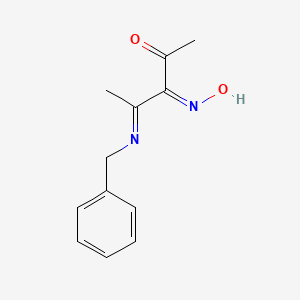

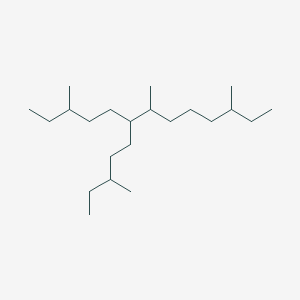
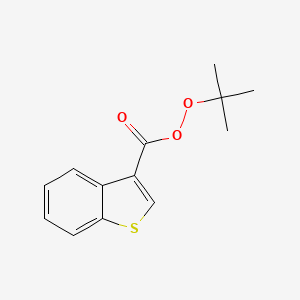
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
